![molecular formula C12H18IN3OS B2884229 1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one CAS No. 2309457-83-6](/img/structure/B2884229.png)
1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Scientific Research Applications
Antimicrobial Potential
Imidazole derivatives, like EN300-6731981, have been recognized for their antimicrobial properties. The presence of the imidazole ring contributes to the compound’s ability to interfere with the growth and reproduction of various microorganisms. This makes it a valuable candidate for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Antioxidant Activity
The imidazole moiety within EN300-6731981 is associated with antioxidant activity. This property is crucial for neutralizing free radicals and preventing oxidative stress, which can lead to cellular damage and diseases such as cancer. Research into the antioxidant potential of imidazole derivatives can lead to the development of protective agents against oxidative damage .
Anti-inflammatory Applications
Compounds containing the imidazole ring, such as EN300-6731981, have shown anti-inflammatory effects. This is particularly important in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, these compounds can help in managing conditions like arthritis and other autoimmune disorders .
Antitumor Properties
The structural features of EN300-6731981 suggest potential applications in cancer therapy. Imidazole derivatives can act on various pathways involved in tumor growth and metastasis. Research in this field focuses on the synthesis of novel compounds that can selectively target cancer cells without harming healthy tissue .
Antidiabetic Effects
EN300-6731981 may have applications in managing diabetes. Imidazole derivatives have been studied for their role in regulating blood sugar levels. These compounds can be designed to interact with biological targets that are involved in insulin release and glucose metabolism .
Antiviral Uses
The imidazole ring in EN300-6731981 could be leveraged for antiviral drug development. Given the ongoing need for effective antiviral agents, especially in the wake of pandemics, the compound’s ability to inhibit viral replication is of significant interest to researchers .
Anti-allergic Reactions
Imidazole derivatives are known to exhibit anti-allergic reactions. EN300-6731981 could be explored for its potential to prevent or mitigate allergic responses, which could be beneficial in treating conditions like asthma and allergic rhinitis .
Gastroprotective Effects
The compound’s potential gastroprotective effects make it a candidate for research into treatments for ulcers and other gastrointestinal disorders. By influencing the biological mechanisms that protect the lining of the stomach, EN300-6731981 could contribute to the development of new therapeutic agents .
properties
IUPAC Name |
1-[2-(5-iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3OS/c1-8(18-2)12(17)16-6-4-3-5-9(16)11-14-7-10(13)15-11/h7-9H,3-6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTOYLWYDTYTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1C2=NC=C(N2)I)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5-Iodo-1H-imidazol-2-yl)piperidin-1-yl]-2-methylsulfanylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2884146.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2884147.png)
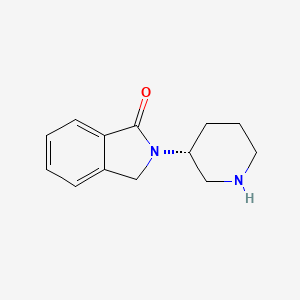
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2884151.png)
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)
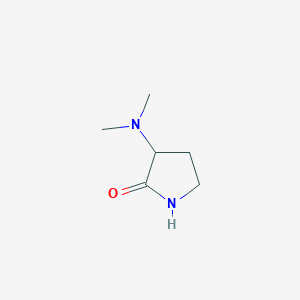
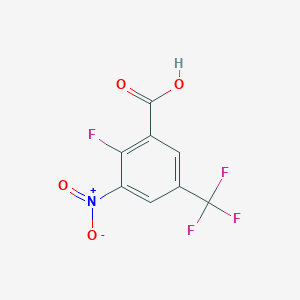
![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
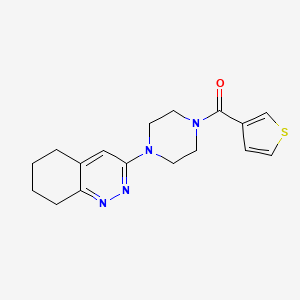
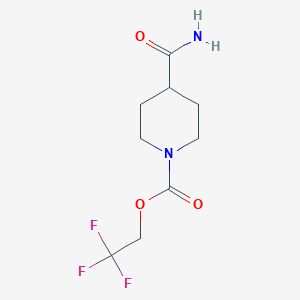
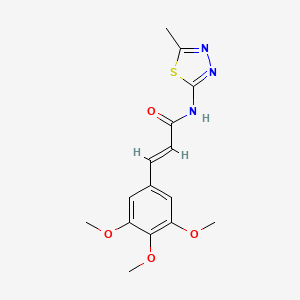
![2-(2,4-Difluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2884166.png)
![2-(3-fluorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2884167.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2884168.png)